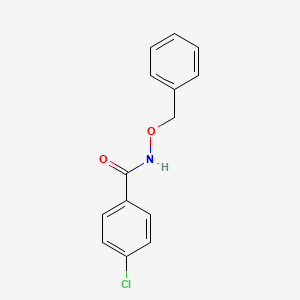

N-(benzyloxy)-4-chlorobenzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical Biology

Benzamides are a versatile class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. ontosight.aiontosight.ai This structural motif is a cornerstone in medicinal chemistry, as its derivatives have demonstrated a wide array of biological activities. ontosight.aiontosight.ai Researchers have extensively investigated benzamides for their potential as anti-inflammatory, antimicrobial, analgesic, and anticancer agents. ontosight.aiontosight.ai The therapeutic potential of these compounds often arises from their ability to interact with specific biological targets, such as enzymes and receptors. ontosight.ai The specific substitutions on the benzamide core significantly influence the compound's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and target selectivity. ontosight.aiontosight.ai

Significance of N-(Benzyloxy)-4-chlorobenzamide as a Research Scaffold

This compound serves as a valuable research scaffold, a core chemical structure that can be systematically modified to create a library of related compounds for biological screening. nih.gov Its structure, featuring a benzamide core, a benzyloxy group on the nitrogen atom, and a chlorine atom at the 4-position of the benzene ring, provides several points for chemical modification. ontosight.ai The presence of the benzyloxy group can impact the molecule's solubility, stability, and interactions with biological targets. ontosight.ai

Research has explored the potential biological activities of this compound, including its cytotoxic effects on cancer cells and its capacity to inhibit enzymes crucial to disease pathways. ontosight.ai For instance, compounds with similar benzamide structures have shown promise as kinase inhibitors, which are vital in cell signaling pathways related to cell growth and survival. ontosight.ai The development of such inhibitors is an active area of research with potential applications in treating various diseases, including cancer. ontosight.ai

Furthermore, derivatives of this compound have been synthesized and investigated for their potential as antitubercular agents. nih.gov A series of related compounds, specifically 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamides, were synthesized and showed promising in vitro activity against Mycobacterium tuberculosis. nih.gov

Historical Context of N-Alkoxybenzamides in Chemical Synthesis and Biological Studies

The journey of synthetic organic chemistry began in the 19th century, with Friedrich Wöhler's synthesis of urea (B33335) in 1828 being a pivotal moment that debunked the "vital force" theory. lumenlearning.comgithub.iomcgill.ca This discovery demonstrated that organic compounds, previously thought to be exclusive to living organisms, could be synthesized from inorganic starting materials. lumenlearning.comgithub.iomcgill.ca This breakthrough laid the foundation for the synthesis of a vast array of organic molecules, including those with potential therapeutic applications. github.io

The development of N-alkoxybenzamides is a part of this broader history of synthetic chemistry. The ability to introduce an alkoxy group onto the nitrogen of a benzamide opened up new avenues for modifying the properties and biological activities of these compounds. Early research in chemical biology was often intertwined with the synthesis of new dyes and the study of their interactions with biological tissues. uci.edu

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-13-8-6-12(7-9-13)14(17)16-18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKOSOQJFJTGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57269050 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N Benzyloxy 4 Chlorobenzamide and Its Analogues

Classical Synthetic Routes to N-(Benzyloxy)-4-chlorobenzamide

The foundational methods for synthesizing this compound typically rely on well-established reactions in organic chemistry, primarily focusing on the formation of the amide bond.

Acylation Reactions Involving O-Benzyl Hydroxylamine (B1172632)

The most direct method for the synthesis of this compound is the acylation of O-benzyl hydroxylamine with a suitable acylating agent, such as 4-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the nucleophilic nitrogen atom of O-benzyl hydroxylamine on the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include pyridine (B92270) or triethylamine, and the reaction is often performed in an inert solvent like chloroform (B151607) or dichloromethane. For instance, a general procedure involves adding 4-chlorobenzoyl chloride to a cooled solution of an amine in a solvent, followed by stirring to allow the reaction to proceed to completion. google.com A similar approach is used for the synthesis of other benzamides, where an acid chloride is reacted with an amine, indicating a robust and widely applicable method. nih.gov

Table 1: Typical Reaction Parameters for Acylation

| Parameter | Details |

|---|---|

| Nucleophile | O-Benzyl Hydroxylamine |

| Acylating Agent | 4-Chlorobenzoyl Chloride |

| Solvent | Chloroform, Dichloromethane, Pyridine |

| Base | Pyridine, Triethylamine, Sodium Hydroxide (B78521) Solution |

| Temperature | Typically 0°C to room temperature |

This method is favored for its simplicity, high yields, and the ready availability of the starting materials. The preparation of O-benzyl hydroxylamine itself can be accomplished through methods such as the alkylation of hydroxylamine derivatives followed by hydrolysis. google.comgoogleapis.com

Coupling Strategies for Benzamide (B126) Formation

As an alternative to using highly reactive acyl chlorides, various coupling reagents can be employed to facilitate the formation of the amide bond between 4-chlorobenzoic acid and O-benzyl hydroxylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxylamine derivative. This approach is particularly useful when dealing with sensitive substrates.

Common coupling agents used in benzamide synthesis include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org For example, the synthesis of N-benzylbenzamide derivatives has been achieved by activating the corresponding benzoic acid with EDC and DMAP in dichloromethane. acs.org Another powerful coupling reagent is PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which is known to be effective, especially for forming challenging amide bonds. nih.gov

Table 2: Common Coupling Reagents for Benzamide Synthesis

| Reagent Combination | Description |

|---|---|

| EDC / DMAP | Activates carboxylic acid for amidation; reaction proceeds in a solvent like dichloromethane. acs.org |

| DIC / HOBt | A standard combination for peptide coupling, also effective for general amide bond formation. nih.gov |

| PyBOP / DIEA | A phosphonium-based coupling reagent, often used with a non-nucleophilic base like diisopropylethylamine (DIEA). nih.gov |

These coupling strategies offer a milder alternative to the acyl chloride method and expand the scope of substrates that can be used.

Advanced Synthetic Approaches and Derivatization Strategies for this compound Derivatives

To accelerate the discovery process and generate libraries of related compounds, chemists have turned to advanced synthetic technologies. These methods offer improvements in reaction time, efficiency, and the ability to create complex molecular architectures.

Microwave-Assisted Synthesis of Benzamide Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technique can dramatically reduce reaction times, often from hours to minutes, and can improve product yields. researchgate.netrasayanjournal.co.in The synthesis of benzamide analogues is amenable to microwave irradiation. For example, the ring-opening of oxazolones with amines to form benzamides has been successfully achieved using microwave assistance, providing good yields in a short timeframe. researchgate.net

The hydrolysis of benzamide to benzoic acid, a reaction that typically takes an hour under conventional heating, can be completed in just seven minutes with a 99% yield using microwave irradiation. rasayanjournal.co.in Similarly, the synthesis of 1,2-disubstituted benzimidazoles, which are related heterocyclic structures, is significantly enhanced by microwave activation, with reaction times dropping from 60 minutes to 5 minutes and yields increasing to over 96%. mdpi.com These examples highlight the potential of microwave technology to efficiently produce libraries of this compound analogues by accelerating the core amide-forming reactions.

Key Advantages of Microwave Synthesis:

Rapid Reactions: Significant reduction in reaction times. rasayanjournal.co.inmdpi.com

Improved Yields: Often leads to higher product yields compared to conventional methods. researchgate.netrasayanjournal.co.in

High Purity: Can result in cleaner reactions with fewer side products. jocpr.com

Solid-Phase Synthesis Techniques for Benzamide Scaffolds

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, allowing for the efficient, parallel synthesis of large numbers of compounds. Benzamide scaffolds are well-suited for construction using SPS techniques. mdpi.com In a typical solid-phase approach, a starting material is anchored to a polymer resin, and subsequent reagents are added in solution. Excess reagents and byproducts are simply washed away, simplifying the purification process. nih.govnih.gov

For example, a library of benzamidine-derived sulfonamides was successfully constructed using solid-phase synthesis, yielding compounds in good yield and high purity. nih.gov The synthesis of macrocycles based on aminomethyl-benzoates has also been demonstrated, where a linear precursor is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions before cleavage and cyclization. nih.gov These methodologies can be readily adapted for the synthesis of a diverse library of this compound derivatives by attaching either the 4-chlorobenzoic acid or an O-benzyl hydroxylamine-like moiety to the resin and subsequently adding the other reaction partner.

Synthesis of Heterocycle-Fused Benzamide Derivatives

Fusing heterocyclic rings to a benzamide core can produce novel chemical entities with unique properties. Several advanced synthetic strategies enable the construction of such complex molecules.

One approach involves the electrophilic cyclization of 2-(1-alkynyl)benzamides. Treatment of these substrates with an electrophile like iodine monochloride (ICl) can trigger a cyclization event. nih.gov Interestingly, this reaction proceeds via attack from the amide oxygen rather than the nitrogen, leading to the formation of cyclic imidates. nih.gov

Another powerful method is the benzyne-mediated cyclization/functionalization cascade. This protocol allows for the construction of highly substituted benzene (B151609) rings fused to N-heterocycles like indolines and carbazoles. jst.go.jp The process is initiated by the generation of a benzyne (B1209423) intermediate, which then undergoes intramolecular cyclization with a tethered amine, followed by in-situ trapping with an electrophile. jst.go.jp

Furthermore, novel benzamide-based 5-aminopyrazoles can be synthesized and subsequently converted into fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[5,1-c] mdpi.comorganic-chemistry.orgnih.govtriazine derivatives. nih.gov This multi-step sequence involves the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine (B178648) to form the initial pyrazole, which can then be cyclized to form the fused heterocyclic systems. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| O-benzyl hydroxylamine |

| 4-chlorobenzoyl chloride |

| Pyridine |

| Triethylamine |

| Chloroform |

| Dichloromethane |

| 4-chlorobenzoic acid |

| N,N'-diisopropylcarbodiimide (DIC) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| 4-dimethylaminopyridine (DMAP) |

| PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

| Benzoic acid |

| 1,2-disubstituted benzimidazoles |

| Benzamidine |

| Aminomethyl-benzoates |

| 2-(1-alkynyl)benzamides |

| Iodine monochloride |

| Indolines |

| Carbazoles |

| 5-aminopyrazoles |

| pyrazolo[1,5-a]pyrimidine |

| pyrazolo[5,1-c] mdpi.comorganic-chemistry.orgnih.govtriazine |

| Benzoyl isothiocyanate |

| Malononitrile |

Chemoselective Functionalization and Late-Stage Modification Strategies

The molecular architecture of this compound presents multiple sites amenable to selective chemical transformation, making it an attractive scaffold for late-stage functionalization. These strategies are pivotal in drug discovery and materials science, allowing for the rapid generation of analogues with diverse properties from a common intermediate. The primary sites for such modifications on this scaffold are the aromatic C-H bonds of the benzoyl ring, the N-benzyloxy group, and the C-Cl bond at the 4-position.

C-H Functionalization of the Benzoyl Ring

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. In the context of this compound analogues, particularly N-chloroamides, the amide directing group can facilitate ortho-C-H activation, leading to the regioselective introduction of new functionalities.

Recent studies have demonstrated the utility of cobalt(III) and ruthenium(II) catalysts in [4+2] annulation reactions of N-chlorobenzamides with various coupling partners. These reactions proceed under redox-neutral conditions at room temperature, where the N-Cl bond serves as an internal oxidant, a key feature for late-stage applications. chemrxiv.orgorganic-chemistry.orgacs.orgdoi.org For instance, the cobalt(III)-catalyzed reaction of N-chlorobenzamides with 1,3-dienes provides access to 3,4-dihydroisoquinolinones. organic-chemistry.orgacs.org The reaction tolerates a range of substituents on the benzamide ring, including halogens, which are crucial handles for subsequent cross-coupling reactions. acs.org

A notable example is the Cp*Co(III)-catalyzed [4+2] annulation of N-chlorobenzamides with vinyl silanes, which yields 4-silylated isoquinolones. chemrxiv.org The tolerance for halides at the para-position (F, Cl, Br, I) is particularly significant, as it allows for further synthetic diversification through cross-coupling. chemrxiv.org Similarly, Ru(II)-catalyzed [4+2] annulation with 1,3-diynes has been developed for the synthesis of isoquinolones, further expanding the toolkit for modifying the benzamide core. doi.org

Table 1: C-H Annulation of N-Chloro-4-halobenzamides

| Catalyst System | Coupling Partner | Product Type | Yield (%) | Reference |

| [Ru(p-cymene)Cl2]2 / NaOAc | 1,3-Diyne | Isoquinolone | 81 | doi.org |

| CpCo(III) / NaOAc | Vinyl Silane | 4-Silylated Isoquinolone | 69-72 | chemrxiv.org |

| CpCo(III) / NaOAc | 1,3-Diene | 3,4-Dihydroisoquinolinone | 72 | acs.org |

Modification of the N-Benzyloxy Group

The N-benzyloxy group can be selectively cleaved to unveil the corresponding primary amide or amine, which can then be subjected to further derivatization. This deprotection is a critical step in many synthetic sequences.

One effective method for the selective N-debenzylation of amides involves the use of p-toluenesulfonic acid (p-TsOH) in refluxing toluene. researchgate.net This approach has been shown to be efficient for a variety of N-benzylamides, affording the desired primary amides in good to quantitative yields. researchgate.net The reaction conditions are often compatible with other protecting groups, allowing for chemoselective debenzylation. researchgate.net

Alternatively, catalytic hydrogenation is a widely used method for benzyl (B1604629) group removal. The combination of palladium on carbon (Pd/C) with niobic acid-on-carbon (Nb2O5/C) has been reported to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions than traditional methods. acs.org This heterogeneous catalyst system is easily removed by filtration, simplifying product purification. acs.org Oxidative methods using alkali metal bromides have also been described for the debenzylation of N-benzyl amides, offering an alternative to hydrogenolysis or acid-catalyzed cleavage. researchgate.net

Table 2: Selective Debenzylation of N-Benzylamides

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

| p-TsOH | Toluene, reflux | Primary Amide | Good to quantitative | researchgate.net |

| Pd/C, Nb2O5/C, H2 | - | Primary Amide/Amine | Excellent | acs.org |

| Alkali Metal Bromide | Mild, oxidative | Primary Amide | High | researchgate.net |

Functionalization of the 4-Chloro Substituent

The chloro-substituent on the benzoyl ring is a versatile handle for a wide array of late-stage modifications, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast range of chemical diversity.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, where the aryl chloride is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl linkages. acs.org For instance, the coupling of 4-chlorobenzotrifluoride (B24415) with phenylboronic acid using palladium on carbon as a catalyst has been demonstrated.

Other important palladium-catalyzed cross-coupling reactions applicable to the 4-chloro position include the Sonogashira coupling with terminal alkynes, the Buchwald-Hartwig amination with amines, and the Heck reaction with alkenes. sigmaaldrich.comnih.gov The choice of palladium catalyst and ligand is crucial for the success of these transformations, with numerous systems developed to achieve high efficiency and functional group tolerance. acs.orgsigmaaldrich.com These methods provide reliable and modular strategies for elaborating the this compound scaffold at a late stage, which is invaluable for structure-activity relationship studies in drug discovery. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Bond Formed | Reference |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd/C | C-C (Aryl-Aryl) | |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2/CuI | C-C (Aryl-Alkynyl) | sigmaaldrich.com |

| Buchwald-Hartwig | Amine | Pd(dba)2/BINAP | C-N (Aryl-Amine) | sigmaaldrich.com |

| Heck | Alkene | Pd(OAc)2/P(o-tol)3 | C-C (Aryl-Vinyl) | sigmaaldrich.com |

Structural Elucidation and Conformational Analysis of N Benzyloxy 4 Chlorobenzamide

Spectroscopic Characterization Methods in Research (NMR, IR, MS)

A combination of spectroscopic techniques is routinely employed to confirm the identity and purity of N-(benzyloxy)-4-chlorobenzamide. These methods provide valuable insights into the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural analysis of this compound. In ¹H NMR, the aromatic protons of the 4-chlorobenzoyl and benzyloxy groups typically appear as multiplets in the aromatic region of the spectrum. The benzylic protons of the benzyloxy group usually present as a characteristic singlet. In ¹³C NMR, distinct signals are observed for the carbonyl carbon, the carbons of the two aromatic rings, and the benzylic carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups within the molecule. The IR spectrum of this compound exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The frequency of this band can provide information about the electronic environment of the amide. For instance, anomeric amides often show higher carbonyl stretch frequencies (1720-1740 cm⁻¹) compared to typical amides, indicating reduced amide resonance. researchgate.net The spectrum also displays characteristic absorptions for C-H, C-N, and C-O bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum confirms the compound's molecular formula, C₁₄H₁₀ClNO₃. nih.gov Analysis of the fragmentation pattern can further corroborate the proposed structure.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₁₄H₁₀ClNO₃ |

| Molecular Weight | 275.68 g/mol nih.gov |

| ¹H NMR | Spectral data available nih.gov |

| ¹³C NMR | Spectral data available nih.gov |

| IR (KBr Wafer) | Spectral data available nih.gov |

| Mass Spec (Computed) | 275.0349209 Da nih.gov |

Advanced Structural Analysis Techniques (e.g., X-ray Diffraction)

While spectroscopic methods provide valuable data on connectivity, X-ray diffraction offers a definitive and high-resolution picture of the molecule's three-dimensional structure in the solid state. For anomeric amides like this compound, X-ray crystallography is instrumental in directly observing key structural parameters such as bond lengths, bond angles, and torsional angles.

Studies on related anomeric amides have revealed significant structural features. nih.gov For instance, X-ray data for N-acyloxy-N-alkoxyamides show extreme pyramidalization at the amide nitrogen. This deviation from the typical planarity of amides is a direct consequence of the electronic demands of the two oxygen atoms attached to the nitrogen. researchgate.net The N-C(O) bond is often found to be elongated, which is another indicator of diminished amide resonance. nih.govacs.org Although a specific crystal structure for this compound is not detailed in the provided results, the findings from analogous compounds provide a strong basis for predicting its solid-state conformation.

Conformational Preferences and Stereochemical Considerations

Pyramidalization at Amide Nitrogen in Anomeric Amides

A defining characteristic of anomeric amides is the pyramidalization of the amide nitrogen. researchgate.netnih.govacs.org In a standard amide, the nitrogen atom is typically sp²-hybridized and planar, allowing for effective delocalization of the nitrogen lone pair into the carbonyl π-system, a phenomenon known as amide resonance. However, in anomeric amides, the presence of two electronegative substituents on the nitrogen atom significantly alters this picture. researchgate.net

To satisfy the high electron demand of the two oxygen atoms, the nitrogen atom adopts a more sp³-like character, leading to a pyramidal geometry. researchgate.netacs.org This change in hybridization localizes the nitrogen lone pair in a hybrid orbital with increased s-character, thereby reducing its ability to participate in resonance with the adjacent carbonyl group. researchgate.netnih.gov This reduced amide resonance results in a longer N-C(O) bond and a higher rotational barrier around this bond compared to conventional amides. researchgate.netacs.org The degree of pyramidalization can be substantial, as evidenced by X-ray crystallographic studies of related anomeric amides. nih.gov

Influence of Benzyloxy Moiety on Molecular Conformation

Furthermore, the electronic properties of the benzyloxy group play a crucial role. The oxygen atom of the benzyloxy group, being highly electronegative, contributes to the anomeric effect at the amide nitrogen. researchgate.net The interplay between the steric and electronic effects of the benzyloxy group, along with the 4-chlorobenzoyl moiety, determines the molecule's preferred three-dimensional arrangement. Computational studies on related systems have shown that the nature of the substituent groups can significantly impact the non-covalent interactions and electronic properties of the molecule, thereby influencing its conformation and reactivity. tandfonline.com

Reaction Mechanisms and Chemical Reactivity of N Benzyloxy 4 Chlorobenzamide Derivatives

Nucleophilic Substitution Reactions at the Amide Nitrogen

The electrophilic nature of the amide nitrogen in N-(alkoxy)-N-(acyloxy)benzamides, the class to which N-(benzyloxy)-4-chlorobenzamide derivatives belong, facilitates nucleophilic substitution reactions. orgsyn.org These reactions typically proceed via an SN2 mechanism.

Studies on the reaction of N-acyloxy-N-alkoxybenzamides with various anilines have shown that these compounds undergo SN2 reactions at the amide nitrogen. researchgate.net This process is considered a model for the potential interaction between these mutagens and nucleic acids in biological systems. researchgate.net The reaction with hydroxide (B78521) ions proceeds through an unusual BAl2 mechanism, which is essentially an SN2-type process at the nitrogen atom. acs.org This contrasts with the more common BAc2 hydrolysis that would involve attack at the carbonyl carbon. acs.org The rates of reaction with hydroxide correlate with Hammett σ values, showing a low positive sensitivity (ρ = +0.55), which is consistent with the BAl2 pathway. acs.org

The reactivity in these SN2 reactions is influenced by steric factors. For instance, increasing steric hindrance at the nitrogen, such as in N-methylaniline compared to aniline (B41778), or with ortho-substituted anilines, leads to a significant reduction in reaction rate constants. researchgate.net Similarly, branching in the alkoxy group also retards the reaction. researchgate.net

Table 1: Bimolecular Rate Constants for the Reaction of Butyl N-acetoxybenzohydroxamate with Anilines

This table illustrates the effect of aniline substituents on the rate of SN2 reaction at the amide nitrogen in a model N-acyloxy-N-alkoxybenzamide system in [2H4]methanol. The data shows decreased reactivity with increased steric hindrance (N-methylaniline vs. aniline) and highlights the electronic effects of ring substituents.

| Aniline Substituent | k (L mol⁻¹ s⁻¹) at 298 K | Relative Rate |

|---|---|---|

| Aniline | - | High |

| N-methylaniline | - | Lower |

| Diphenylamine | - | Much Lower |

Furthermore, N-alkoxy-N-chlorobenzamides react with P-nucleophiles like trimethylphosphite in what has been identified as a nucleophilic substitution at the nitrogen, followed by a subsequent rearrangement. dnu.dp.ua

Rearrangement Reactions (e.g., HERON Rearrangement)

A significant reaction pathway for derivatives of this compound is the Heteroatom Rearrangement on Nitrogen (HERON). orgsyn.orgdrugfuture.com This rearrangement involves the migration of an oxygen-containing group from the nitrogen to the carbonyl carbon. drugfuture.com

In the case of N-(acyloxy)-N-alkoxybenzamides, reaction with hydroxide ions initially forms an intermediate anomeric hydroxamic ester via a BAl2 substitution at the nitrogen. acs.org This intermediate then undergoes an intramolecular HERON rearrangement to yield esters. acs.org Similarly, after SN2 substitution with anilines, the resulting N-(amino)-N-(alkoxy)benzamide can undergo a formal reductive elimination, which is also classified as a HERON reaction. orgsyn.org This process involves the migration of the alkoxy substituent to the amide carbonyl, ultimately forming an ester and a 1,1-diazene intermediate. orgsyn.org

Reactivity of the Benzamide (B126) Moiety and Substituents

The benzamide portion of this compound, particularly the substituents on the aromatic ring, plays a crucial role in modulating the molecule's reactivity. The 4-chloro substituent, being electron-withdrawing, influences the electronic properties of the entire system.

In acid-catalyzed solvolysis, N-(benzoyloxy)-N-(benzyloxy)benzamides undergo a reaction via an AAl1 mechanism. acs.org This involves a unimolecular O-N bond cleavage to form an alkoxynitrenium ion. acs.org The rate of this solvolysis is sensitive to substituents on the benzoyl ring. A study found that the rates correlate with Hammett σ+ constants, with a modest ρ value of -1.4, indicating that electron-donating groups on the benzoyl ring stabilize the developing positive charge in the transition state. acs.org Conversely, for the reaction with hydroxide (the BAl2 mechanism), the rate correlates with Hammett σ values with a positive sensitivity (ρ = +0.55), as electron-withdrawing groups enhance the electrophilicity of the nitrogen atom. acs.org

The benzamide moiety can also be activated for other transformations. For instance, N-chlorobenzamides can participate in ruthenium-catalyzed [4+2] annulation reactions with diynes to form isoquinolones, demonstrating a C-H functionalization pathway. doi.org Similarly, computational studies have explored the mechanism of cobalt-catalyzed annulation of N-chlorobenzamide with styrene. researchgate.net

Table 2: Influence of Benzoyl Ring Substituents on Reactivity

This table summarizes the correlation between Hammett substituent constants (σ) and the reaction rates for two different mechanisms involving N-(benzoyloxy)-N-(benzyloxy)benzamide derivatives.

| Reaction Mechanism | Hammett Correlation | ρ (rho) Value | Interpretation |

|---|---|---|---|

| AAl1 (Acid-catalyzed solvolysis) | σ⁺ | -1.4 | Stabilization of positive charge in transition state by electron-donating groups. |

| BAl2 (Base-catalyzed substitution) | σ | +0.55 | Enhancement of nitrogen electrophilicity by electron-withdrawing groups. |

Mechanisms of Derivatization and Functional Group Interconversions

The unique reactivity of this compound allows for various derivatizations and functional group interconversions. These transformations can target the N-O bond, the amide linkage, or the aromatic rings.

One notable derivatization involves the reaction of N-alkoxy-N-chlorobenzamides with trimethylphosphite. dnu.dp.ua This reaction proceeds through nucleophilic substitution at the nitrogen, where the chloride is displaced by the phosphite. This is followed by an unusual N-to-O migration of the dimethoxyphosphoryl group, resulting in the formation of N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates. dnu.dp.ua This represents a novel synthetic route to this class of imidates. dnu.dp.ua

Related N-benzyloxycarbamates can be N-alkylated and subsequently reacted with stabilized carbon nucleophiles. nih.govnih.gov This strategy allows for the synthesis of functionalized protected hydroxamic acids, which can be further derivatized. nih.govnih.gov While carbamates are often seen as stable protecting groups, this demonstrates their utility as electrophiles for creating new carbon-carbon bonds under specific conditions. nih.gov

Electrochemical methods have also been employed for the derivatization of related structures like dibenzylamine (B1670424) to N-benzylidene benzylamine, which can then undergo further "one-pot" tandem derivatization reactions, showcasing the versatility of electrochemical synthesis for functional group interconversions. sioc-journal.cn

Computational Chemistry and Theoretical Studies of N Benzyloxy 4 Chlorobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Electrostatic Potential, Frontier Molecular Orbitals)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(benzyloxy)-4-chlorobenzamide at the atomic and molecular levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. bohrium.comresearchgate.net For this compound, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the computational model. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. The MEP surface of this compound would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The electronegative oxygen and chlorine atoms are expected to create regions of negative electrostatic potential, while the hydrogen atoms of the amide and benzyl (B1604629) groups would exhibit positive potential. This information is crucial for predicting how the molecule might interact with other molecules, including biological receptors, through electrostatic interactions. rsc.orgedu.krd

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgyoutube.comtaylorandfrancis.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. youtube.com These calculations are instrumental in predicting the molecule's behavior in chemical reactions. taylorandfrancis.com

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance for this compound |

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms in the molecule with the lowest potential energy. | Provides insights into the molecule's shape, steric hindrance, and potential for conformational changes. |

| Vibrational Frequencies | The frequencies at which the bonds and angles of the molecule vibrate. | Can be correlated with experimental IR and Raman spectra to confirm the molecule's structure. rsc.org |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. rsc.orgedu.krd |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). youtube.comtaylorandfrancis.com |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. youtube.com |

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques that predict how a small molecule, such as this compound, might interact with a larger molecule, typically a protein. These methods are instrumental in drug discovery and development. nih.gov

Ligand-Protein Interaction Analysis

Molecular docking simulations can place the this compound molecule into the binding site of a target protein. nih.gov The analysis of these docked poses reveals potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, between the ligand and the protein's amino acid residues. For instance, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the aromatic rings could engage in hydrophobic and pi-stacking interactions.

Prediction of Binding Modes and Affinities

By exploring various possible orientations and conformations of this compound within the protein's active site, molecular docking can predict the most favorable binding mode. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value. A lower binding energy generally indicates a more stable and favorable interaction. These predictions help in prioritizing compounds for further experimental testing and in understanding the structural basis of their biological activity.

Table 2: Common Ligand-Protein Interactions in Molecular Docking

| Interaction Type | Description | Potential Involvement of this compound Functional Groups |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and benzyloxy oxygen can act as acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzene (B151609) and chlorophenyl rings can form hydrophobic interactions with nonpolar amino acid residues. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings of the benzyl and chlorobenzoyl moieties can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms of the molecule contribute to van der Waals interactions with the protein. |

| Halogen Bonds | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom on the chlorobenzoyl ring can potentially form halogen bonds with electron-rich atoms in the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For a series of this compound analogs with varying substituents, a QSAR model could be developed.

This process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. rsc.orgnih.gov

Theoretical Insights into Reactivity and Anomeric Effects

Theoretical calculations can provide deeper insights into the reactivity of this compound and the influence of stereoelectronic effects, such as the anomeric effect.

The reactivity of the molecule can be predicted by analyzing the distribution of frontier molecular orbitals and the molecular electrostatic potential map, as discussed earlier. These tools help identify the most likely sites for chemical reactions.

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatom substituent adjacent to another heteroatom in a cyclohexane-like ring to prefer the axial orientation over the sterically less hindered equatorial orientation. While this compound is not a cyclic compound, analogous effects can influence the conformation around the N-O bond. The presence of the lone pair of electrons on the nitrogen atom adjacent to the oxygen atom of the benzyloxy group can lead to stabilizing hyperconjugative interactions. Specifically, there can be an interaction between the nitrogen lone pair and the antibonding σ* orbital of the C-O bond, which can influence the rotational barrier and the preferred conformation around the N-C(O) and N-O bonds. Theoretical calculations can quantify the energetic consequences of these interactions and predict the most stable conformers of the molecule.

Research on this compound Remains Limited, Precluding In-Depth Biological Activity Analysis

Despite a comprehensive search of scientific literature, detailed research and specific data concerning the biological and mechanistic insights of the chemical compound this compound are not publicly available. As a result, a thorough analysis of its enzyme inhibition, antimicrobial, and cytotoxic activities, as outlined, cannot be compiled at this time.

The inquiry sought to detail the in vitro and in silico biological activity of this compound, focusing on its potential as an inhibitor of various enzymes and its efficacy against microbial pathogens. However, published studies with specific data points such as IC50 values for enzyme inhibition or Minimum Inhibitory Concentrations (MICs) for antimicrobial effects on this particular compound are absent from the reviewed scientific databases.

While the broader class of benzamides, which includes this compound, is known for a wide range of biological activities, and various analogues have been studied for their therapeutic potential, this specific molecule has not been the subject of detailed investigation in the public domain. For instance, studies on related compounds include the evaluation of N-(4'-chlorobenzyl) salicylamides for their antifungal properties and analogues of N-(2-aminoethyl)-4-chlorobenzamide as inhibitors of monoamine oxidase-B (MAO-B). nih.govnih.gov Research into the synthesis of structurally similar molecules like N-(benzyloxy)-4-(trifluoromethyl)benzamide has also been documented.

Furthermore, commercial listings for isomers such as N-(2-(benzyloxy)phenyl)-4-chlorobenzamide exist, but these are often provided without accompanying analytical or biological activity data, underscoring the scarcity of research on this specific chemical entity. sigmaaldrich.com

Without dedicated studies on this compound, it is not possible to provide scientifically accurate information on its specific interactions with enzymes like β-Secretase (BACE-1), Monoamine Oxidase B (MAO-B), or various kinases. Similarly, its profile against bacterial and fungal pathogens and its cytotoxic effects remain uncharacterized in the available literature.

Therefore, the construction of an evidence-based article with detailed research findings and data tables, as requested, is not feasible due to the lack of primary research on this compound. Further investigation by the scientific community would be required to elucidate the biological and mechanistic properties of this compound.

Biological Activity and Mechanistic Insights of N Benzyloxy 4 Chlorobenzamide and Its Analogues in Vitro and in Silico Studies

Anti-microbial and Cytotoxic Activity Studies (In Vitro)

Cytotoxic Effects on Cancer Cell Lines

While specific cytotoxic data for N-(benzyloxy)-4-chlorobenzamide is not extensively available in the public domain, research on structurally similar benzamide (B126) derivatives has demonstrated significant anticancer activity across various cancer cell lines. These studies provide valuable insights into the potential efficacy of this class of compounds.

A range of N-substituted benzamide analogues have been synthesized and evaluated for their cytotoxic potential. For instance, a series of N-(9H-purin-6-yl) benzamide derivatives exhibited cytotoxic activities on cancer cell lines with IC50 values ranging from 3 to 39 µM. nih.gov Another study on 2-amino-1,4-naphthoquinone-benzamide derivatives revealed that all synthesized compounds showed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with many being more potent than the standard drug cisplatin (B142131). nih.gov Specifically, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were found to be approximately 78.75 times more potent than cisplatin against MDA-MB-231 cells, with IC50 values of 0.4 µM. nih.gov Compound 5e also showed significant activity against the HT-29 colon cancer cell line, being 50.8 times more active than cisplatin. nih.gov

Furthermore, research on 4-methylbenzamide (B193301) derivatives has highlighted their antiproliferative effects. The highest activity for some of these derivatives was observed against the leukemic cell lines K562 and HL-60, with IC50 values of 2.27 µM and 1.42 µM, respectively. nih.gov One compound in this series also demonstrated significant inhibitory ability against the OKP-GS renal carcinoma cell line with an IC50 value of 4.56 µM. nih.gov

The cytotoxic effects of various benzamide analogues are summarized in the table below.

| Compound/Analogue Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(9H-purin-6-yl) benzamide derivatives | Various | 3 - 39 | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide (5e ) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide (5l ) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| 4-Methylbenzamide derivative | K562 (Leukemia) | 2.27 | nih.gov |

| 4-Methylbenzamide derivative | HL-60 (Leukemia) | 1.42 | nih.gov |

| 4-Methylbenzamide derivative | OKP-GS (Renal) | 4.56 | nih.gov |

| N-(substituted coumarin-3-yl)benzamide (8a ) | HepG2 (Liver) | - | scispace.comresearchgate.net |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Not specified | Not specified |

Note: A hyphen (-) indicates that the specific IC50 value was not provided in the source, although cytotoxic activity was reported.

Interactions with Biomolecular Targets (e.g., DNA, Proteins)

The biological activity of this compound and its analogues is likely mediated through their interaction with critical biomolecular targets such as DNA and proteins.

DNA Interactions: While direct studies on the DNA interaction of this compound are limited, research on related benzoyl derivatives suggests a potential for such interactions. One study utilizing electrospray ionization mass spectrometry (ESI-MS) to investigate the interaction between N-benzoyl-dehydroabitylamine-7-one and single-stranded DNA (ssDNA) oligonucleotides revealed the formation of non-covalent complexes. researchgate.net This suggests that benzamide moieties may interact with DNA, potentially influencing its structure and function. Quinobenzothiazines, which share structural similarities, have been shown to form stable complexes with DNA through hydrogen bonding with purine (B94841) and pyrimidine (B1678525) bases, leading to the inhibition of cell proliferation. mdpi.com

Protein Interactions: A significant body of evidence points towards proteins, particularly enzymes involved in cell signaling and regulation, as key targets for benzamide derivatives.

Histone Deacetylases (HDACs): Amino benzamides are recognized as a class of HDAC inhibitors. mdpi.com They are typically class I selective and function by chelating the zinc ion in the enzyme's active site via their ortho-amino group and the amide carbonyl. mdpi.com This interaction occupies the "foot pocket" of the enzyme with the phenyl moiety of the benzamide. mdpi.com The development of novel benzamide-based lysine (B10760008) deacetylase (KDAC) inhibitors has shown promise, with some compounds exhibiting potent anticancer activity by targeting HDACs. nih.gov

Kinases: Compounds with structures similar to this compound have shown potential in inhibiting kinases, which are crucial enzymes in cell growth and survival signaling pathways.

Tubulin: Certain N-(substituted coumarin-3-yl)benzamide derivatives have been found to significantly inhibit tubulin polymerization, a process essential for cell division. scispace.com

Cereblon (CRBN): Substituted benzamide derivatives have been identified as binders to Cereblon, a component of the E3 ubiquitin ligase complex, which is a key target in the development of proteolysis-targeting chimeras (PROTACs). nih.gov

Smoothened (SMO) Receptor: A series of novel benzamide derivatives have been developed as potent antagonists of the Smoothened receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. nih.gov

Mechanistic Elucidation of Biological Effects (e.g., inhibition pathways, cellular stress response)

The cytotoxic effects of N-substituted benzamides appear to be mediated through the induction of apoptosis and the modulation of cellular stress response pathways.

Induction of Apoptosis: Research using declopramide, a related N-substituted benzamide, as a lead compound has provided significant insights into the apoptotic mechanism. These compounds have been shown to induce apoptosis in a p53-independent manner. nih.gov The proposed mechanism involves the mitochondrial pathway of apoptosis, characterized by:

Cytochrome c Release: N-substituted benzamides induce the release of cytochrome c from the mitochondria into the cytosol. nih.gov This was observed in both mouse 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells. nih.gov

Caspase-9 Activation: The release of cytochrome c subsequently leads to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov

Cell Cycle Arrest: Prior to the onset of apoptosis, these compounds induce a G2/M phase cell cycle block. nih.gov

This apoptotic cascade is a common mechanism for many chemotherapeutic agents, leading to the programmed death of cancer cells. nih.gov

Cellular Stress Response: The biological effects of benzamide derivatives can also be linked to the induction of cellular stress. While direct studies on the cellular stress response to this compound are not available, the effects of related compounds on pathways like the Hedgehog signaling pathway suggest an impact on cellular homeostasis. nih.gov The interaction of some benzamide derivatives with dopamine (B1211576) receptors in the striatum also points to their ability to modulate stress-induced behaviors, although this is more relevant to neuroscience applications. nih.gov The inhibition of crucial enzymes like HDACs and kinases by benzamide analogues can be considered a form of cellular stress, as it disrupts normal cellular signaling and regulatory processes, ultimately contributing to cell death.

Structure Activity Relationships Sar of N Benzyloxy 4 Chlorobenzamide Derivatives

Impact of Substituents on Biological Activity and Selectivity

The nature and position of substituents on both the 4-chlorobenzoyl and the benzyloxy rings play a pivotal role in modulating the biological activity and selectivity of N-(benzyloxy)-4-chlorobenzamide derivatives.

Substituents on the 4-chlorobenzoyl moiety can significantly influence the compound's potency. For instance, in related benzamide (B126) series, the introduction of different halo- and nitro-substituents has been shown to affect their inhibitory activity against enzymes like monoamine oxidase-B (MAO-B). nih.gov The relative potencies of these analogs are often rationalized based on steric and hydrophobic effects. nih.gov The 4-chloro substitution itself is a critical feature, often contributing to enhanced biological activity.

Similarly, substitutions on the benzyloxy ring can have a profound impact. In a study of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, the introduction of various substituents on the benzyloxy ring was favorable for improving radical scavenging activities. nih.gov Specifically, the presence of alkyl substituents on the benzyloxy ring was more beneficial for enhancing in vitro antioxidant activity than other groups, although the position and number of these substituents appeared to have a lesser influence on this particular activity. nih.gov

Table 1: Impact of Benzyloxy Ring Substituents on Antioxidant Activity of Related Benzothiazole Derivatives nih.gov

| Compound | Substituent on Benzyloxy Ring | Antioxidant Activity (ORAC-FL, Trolox equivalent) |

| 3a | None | - |

| 3k | Alkyl | Superior to 3a |

| 3l | Alkyl | Superior to 3a |

Note: This table is illustrative of the effect of benzyloxy ring substitution in a related scaffold, as direct data for this compound derivatives is not available.

Role of the Benzyloxy Moiety in Target Interaction and Biological Profile

The benzyl (B1604629) group, being a bulky and hydrophobic moiety, can enhance the compound's interaction with hydrophobic pockets within target proteins, such as enzymes or receptors. rsc.org This hydrophobic interaction can be a critical determinant of binding affinity and, consequently, biological activity. For example, in a series of neuroleptic benzamides, the introduction of a benzyl group on the terminal nitrogen significantly enhanced activity compared to an ethyl group. nih.gov

Furthermore, the benzyloxy group can serve as a scaffold for introducing additional functionalities that can form specific interactions with the target. The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, further anchoring the molecule within the binding site. In the context of anticancer agents, benzyloxyquinolin-2(1H)-one derivatives have shown that the benzyloxy moiety is a key feature for their potent activity. nih.gov

Influence of Amide Linkage Modifications on SAR

The amide bond in this compound is a crucial linker that connects the two aromatic rings. While integral to the core structure, its susceptibility to enzymatic hydrolysis can be a liability for in vivo applications. drughunter.com Therefore, modifying or replacing the amide linkage with bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability, alter physicochemical properties, and explore new binding interactions.

Common amide bond bioisosteres include a variety of heterocyclic rings such as triazoles, oxadiazoles, and imidazoles. drughunter.comcambridgemedchemconsulting.com These rings can mimic the hydrogen bonding properties of the amide group while offering enhanced metabolic stability. drughunter.com For instance, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successfully employed in the development of potent and selective inhibitors of various enzymes. nih.gov

Another approach is the introduction of groups like the trifluoroethylamine motif, where the electronegative trifluoroethyl group mimics the carbonyl group of the amide. drughunter.com This modification can increase metabolic stability by reducing susceptibility to proteolysis. drughunter.com Sulfonamides have also been used as amide replacements, although they can sometimes lead to solubility issues. cambridgemedchemconsulting.com

In a study of related N-benzoyl-2-hydroxybenzamides, the imide linker was modified to more chemically stable linkers, including an oxadiazole, to improve the compound's properties. nih.gov The choice of the amide isostere can profoundly impact the compound's conformation and its ability to interact with the target, thereby influencing its biological activity. nih.gov

Table 2: Common Amide Bond Bioisosteres drughunter.comcambridgemedchemconsulting.comnih.gov

| Amide Isostere | Key Features |

| 1,2,4-Oxadiazole | Mimics H-bonding, metabolically stable |

| 1,2,3-Triazole | Can be well-tolerated, influences activity based on substitution |

| Sulfonamide | Can improve metabolic stability, may affect solubility |

| Trifluoroethylamine | Mimics carbonyl, enhances metabolic stability |

Stereochemical Aspects of Structure-Activity Relationships

While specific studies on the stereochemistry of this compound derivatives are limited, the principles of stereoisomerism are fundamental to drug action. The introduction of chiral centers into the molecule can lead to enantiomers or diastereomers that may exhibit significantly different biological activities, potencies, and metabolic fates.

In a series of related neuroleptic benzamides, the cis-isomer of N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was found to be the most potent compound, highlighting the importance of stereochemistry in this class of molecules. nih.gov The specific three-dimensional arrangement of the atoms in space dictates how the molecule fits into its biological target. Even subtle changes in stereochemistry can lead to a complete loss of activity or a switch in the mode of action.

For this compound derivatives, chiral centers could be introduced, for example, by substitution on the benzylic methylene (B1212753) group or by having a chiral substituent on either of the aromatic rings. The synthesis of stereochemically pure isomers would be essential to deconvolute the activity of individual stereoisomers and to develop more selective and potent therapeutic agents.

Emerging Applications of N Benzyloxy 4 Chlorobenzamide in Chemical Biology and Material Sciences

Use as Chemical Probes for Target Validation

There is currently no available research data or publications demonstrating the use of N-(benzyloxy)-4-chlorobenzamide as a chemical probe for target validation. The development of chemical probes is a critical aspect of chemical biology, enabling the study and validation of biological targets. However, the application of this specific compound for such purposes has not been described in the reviewed literature.

Applications in Pre-clinical Drug Discovery and Lead Optimization

Information regarding the application of this compound in pre-clinical drug discovery and lead optimization is scarce. While some sources make general statements about the potential for benzamide (B126) structures to have cytotoxic effects or act as kinase inhibitors, no specific studies, data, or detailed research findings for this compound were identified. Pre-clinical studies are fundamental for progressing a compound through the drug development pipeline, but this compound does not appear to have been a significant subject of such published research.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for N-(benzyloxy)-4-chlorobenzamide and Analogues

The foundation of any chemical research program is the ability to synthesize the target molecule and its derivatives efficiently. While the core amide bond formation between 4-chlorobenzoyl chloride and O-benzylhydroxylamine is a standard approach, future research should focus on developing more innovative, efficient, and sustainable synthetic strategies.

Challenges and future directions include:

Catalyst Innovation: Exploring novel catalysts for the amidation reaction that can operate under milder conditions, reduce reaction times, and improve yields. This includes investigating enzymatic catalysis or advanced organometallic catalysts that offer high chemo- and regioselectivity.

Flow Chemistry: Adapting the synthesis to continuous flow platforms. This can enhance safety, improve scalability, and allow for rapid optimization of reaction conditions. A flow-based synthesis would be particularly advantageous for creating a library of analogues.

Green Chemistry Approaches: Developing synthetic routes that minimize waste and utilize environmentally benign solvents and reagents. For example, using water as a solvent or employing catalytic rather than stoichiometric reagents aligns with modern green chemistry principles. Research into the synthesis of related benzamide (B126) analogues has successfully utilized methods like the Mannich reaction, which can be a versatile tool for creating derivatives nih.gov.

A comparative analysis of potential synthetic strategies is presented below:

| Methodology | Key Reagents/Conditions | Potential Advantages | Challenges |

| Conventional Acylation | 4-chlorobenzoyl chloride, O-benzylhydroxylamine, Base (e.g., Pyridine) | Well-established, straightforward | Use of stoichiometric base, potential for side products |

| Peptide Coupling | 4-chlorobenzoic acid, O-benzylhydroxylamine, Coupling agents (e.g., DCC, EDC) | Milder conditions, high yield | Cost of coupling agents, complex purification |

| Catalytic Amidation | 4-chlorobenzoic acid, O-benzylhydroxylamine, Boron or Zirconium catalysts | Atom economy, reduced waste | Catalyst sensitivity, may require higher temperatures |

| Flow Synthesis | Immobilized reagents/catalysts in a microreactor | Scalability, safety, rapid optimization | Initial setup cost, potential for clogging |

Advanced Mechanistic Investigations at the Molecular Level

Understanding how this compound interacts with biological systems at a molecular level is paramount for its development. This goes beyond simple activity screening to elucidating the precise mechanism of action. Future research should aim to identify specific molecular interactions, conformational changes, and kinetic parameters.

Key areas for investigation include:

Target Identification and Validation: If the compound shows biological activity, identifying its direct molecular target (e.g., an enzyme or receptor) is a critical first step.

Structural Biology: Obtaining a high-resolution crystal structure of this compound bound to its biological target would provide invaluable insight into its binding mode, revealing key hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Biophysical Techniques: Employing techniques such as Isothermal Titration Calorimetry (ITC) to determine binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), and using Surface Plasmon Resonance (SPR) to study the kinetics of binding (kon and koff).

Mechanism-Based Studies: Investigating whether the compound acts as a competitive, non-competitive, or irreversible inhibitor of a target enzyme. Studies on analogues like N-(2-aminoethyl)benzamide have shown them to be mechanism-based reversible inhibitors of monoamine oxidase-B (MAO-B), providing a template for such investigations nih.gov.

Exploration of New Biological Targets and Pathways (in vitro/in silico)

The benzamide scaffold is a "privileged structure" in medicinal chemistry, found in drugs with diverse activities. Therefore, this compound and its analogues could potentially interact with a wide range of biological targets. A combination of computational (in silico) and laboratory (in vitro) screening is a powerful strategy for discovering novel activities.

Future research should involve:

In Silico Screening: Using molecular docking to screen this compound against large databases of biological targets, such as enzymes implicated in cancer (e.g., kinases, histone deacetylases) or metabolic diseases (e.g., glucokinase, alpha-glucosidase) nih.govmdpi.com. Such computational studies have been effectively used to predict interactions between ligands and receptor proteins, thereby reducing extensive lab work mdpi.com.

In Vitro Panel Screening: Testing the compound against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other common drug targets to identify potential "hits."

Phenotypic Screening: Evaluating the compound's effect on cellular models of disease (e.g., cancer cell lines, neuronal cells) to identify a biological phenotype without a preconceived target. This can uncover entirely new mechanisms and pathways. For example, various benzamide derivatives have been screened for antiproliferative features on human cancer cells researchgate.net.

| Potential Target Class | Rationale / Example from Analogues | Screening Method |

| Monoamine Oxidases (MAO) | Analogues are known MAO-B inhibitors nih.gov. | In vitro enzyme inhibition assay |

| Protein Kinases | Benzamide derivatives have been designed as kinase inhibitors for cancer therapy nih.gov. | In silico docking, in vitro kinase panel screen |

| Glucosidases/Glucokinase | Benzamide derivatives have been explored as antidiabetic agents nih.govmdpi.com. | In vitro enzyme inhibition assay |

| Antioxidant Pathways | N-arylbenzamides have shown significant antioxidant properties nih.gov. | DPPH and FRAP assays nih.gov |

| Microbial Enzymes | Benzamide analogues show potential as antimicrobial agents nih.govmdpi.com. | In vitro antimicrobial susceptibility testing, in silico docking mdpi.com |

Design and Synthesis of this compound-based Libraries for High-Throughput Screening

To thoroughly explore the structure-activity relationship (SAR) of this chemical scaffold, a single compound is insufficient. The systematic design and synthesis of a focused library of analogues are essential for high-throughput screening (HTS) and identifying lead compounds.

The design strategy for such a library should involve systematic structural modifications:

A-Ring Variation: Modifying the 4-chloro substitution on the benzoyl ring. This position can be substituted with other halogens (F, Br, I), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., nitro, trifluoromethyl) to probe electronic and steric effects.

B-Ring Variation: Replacing the benzyl (B1604629) group with other substituted benzyls, different aromatic or heterocyclic rings (e.g., pyridyl, thienyl) to explore different hydrophobic and hydrogen-bonding interactions.

Linker Modification: Altering the N-benzyloxy-amide linker itself, for instance, by introducing alkyl groups on the nitrogen or modifying the amide bond to a thioamide or a retro-amide to change its chemical properties and conformational flexibility.

This approach allows for a systematic exploration of the chemical space around the parent molecule, which is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Experimental and Computational Approaches in Research

The most effective modern chemical research integrates computational and experimental work in a synergistic cycle. For this compound, this integrated approach will be crucial for accelerating discovery and overcoming challenges.

This iterative research cycle involves:

In Silico Prediction: Using computational tools like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict the biological activity of virtual analogues of this compound nih.gov. This helps prioritize which compounds to synthesize.

Chemical Synthesis: Synthesizing the prioritized compounds using the efficient methodologies discussed in section 9.1.

In Vitro Testing: Experimentally evaluating the synthesized compounds to determine their actual biological activity.

Data Analysis and Model Refinement: Feeding the experimental results back into the computational model to refine its predictive power. This cycle of prediction, synthesis, and testing is a powerful engine for lead optimization.

Numerous studies on related benzamide structures demonstrate the success of this integrated strategy, where computational analysis helps to rationalize observed experimental trends and guide the design of more potent and selective molecules mdpi.comnih.govacs.org. This combined approach ensures that research efforts are focused and resource-efficient, maximizing the potential for significant discoveries based on the this compound scaffold.

Q & A

Basic: What are the optimized synthetic routes for N-(benzyloxy)-4-chlorobenzamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling reactions between O-benzyl hydroxylamine hydrochloride and 4-chlorobenzoyl derivatives. Key steps include:

- Acylation : Reacting O-benzyl hydroxylamine with 4-chlorobenzoyl chloride in dichloromethane (CH₂Cl₂) using sodium carbonate (Na₂CO₃) as a base to neutralize HCl .

- Condition Optimization : Yield is maximized by controlling temperature (0–5°C during acylation), solvent polarity (CH₂Cl₂ ensures good solubility of intermediates), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) .

- Purification : Column chromatography with ethyl acetate/hexane gradients removes unreacted reagents. Yields typically range from 75–85% under optimized conditions .

Advanced: How can researchers mitigate hazards associated with synthesizing this compound derivatives?

Answer:

Critical hazard mitigation strategies include:

- Risk Assessment : Pre-experiment evaluation of hazards (e.g., mutagenicity of intermediates, decomposition risks) using guidelines from Prudent Practices in the Laboratory .

- Handling Precautions : Use of fume hoods, nitrile gloves, and explosion-proof equipment when working with volatile solvents (CH₂Cl₂) or heat-sensitive intermediates (e.g., compound 3 decomposes upon heating) .

- Waste Management : Neutralization of acidic byproducts (e.g., HCl) before disposal and segregation of halogenated waste .

Advanced: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

- 1H-NMR : Key peaks include δ 5.20 (s, 2H, -OCH₂Ph), δ 7.37–7.91 (aromatic protons from benzyloxy and chlorophenyl groups), and δ 8.25 (amide NH) .

- ESI-MS : Molecular ion [M+H]⁺ at m/z 380.8 confirms molecular weight .

- HPLC-PDA : Purity >98% is validated using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications at the benzamide or benzyloxy moieties affect the compound's bioactivity?

Answer:

- Benzamide Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility. For example, trifluoromethyl derivatives show improved BACE-1 inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for parent compound) .

- Benzyloxy Modifications : Replacing benzyl with morpholino groups (e.g., in quinazolinone derivatives) increases affinity for kinase targets (e.g., EGFR inhibition) .

- Bioassay Validation : Use enzyme kinetics (e.g., Michaelis-Menten plots) and cellular assays (e.g., MTT for cytotoxicity) to quantify activity shifts .

Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?

Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell line) to minimize variability. For example, Ames test discrepancies may arise from differences in S9 metabolic activation .

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., BACE-1 inhibition ranges from 0.8–5.2 µM depending on substituents) .

- Mechanistic Studies : Use X-ray crystallography or molecular docking to resolve conflicting binding mode hypotheses .

Advanced: What computational methods predict the reactivity of this compound in novel synthetic pathways?

Answer:

- DFT Calculations : Predict reaction intermediates (e.g., transition states in acylation) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., BACE-1 active site) to prioritize derivatives for synthesis .

- In Silico Degradation Models : SPARC software estimates hydrolysis rates under varying pH conditions .

Advanced: How to design experiments to evaluate the stability of this compound under various storage conditions?

Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. DSC data shows decomposition onset at 120°C .

- Light Sensitivity : Store in amber vials under argon; UV-Vis spectroscopy detects photodegradation products (λmax shifts from 280 nm to 320 nm) .

- Long-Term Stability : Refrigeration (4°C) in desiccators maintains >95% purity for 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.